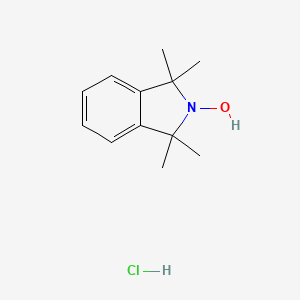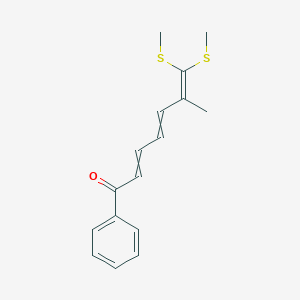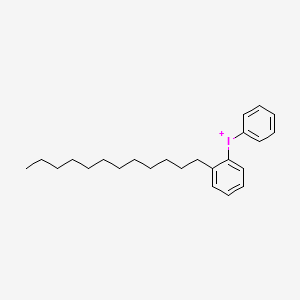![molecular formula C8H10O4 B14261341 [(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate CAS No. 188688-75-7](/img/structure/B14261341.png)
[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate is an organic compound with a unique structure that includes a furan ring, a formyl group, and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Formyl Group: The formyl group can be introduced via the Vilsmeier-Haack reaction, which involves the reaction of the furan ring with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.
Esterification: The final step involves the esterification of the formylated furan with acetic anhydride in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetate ester can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an organic solvent.
Major Products Formed
Oxidation: [(2S)-4-carboxy-2,3-dihydrofuran-2-yl]methyl acetate.
Reduction: [(2S)-4-hydroxymethyl-2,3-dihydrofuran-2-yl]methyl acetate.
Substitution: [(2S)-4-amino-2,3-dihydrofuran-2-yl]methyl acetate.
Applications De Recherche Scientifique
[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of [(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The formyl group can act as an electrophile, participating in various biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl propionate: Similar structure but with a propionate ester instead of an acetate ester.
[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl butyrate: Similar structure but with a butyrate ester.
Uniqueness
[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of both a formyl group and an acetate ester allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
188688-75-7 |
|---|---|
Formule moléculaire |
C8H10O4 |
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
[(2S)-4-formyl-2,3-dihydrofuran-2-yl]methyl acetate |
InChI |
InChI=1S/C8H10O4/c1-6(10)11-5-8-2-7(3-9)4-12-8/h3-4,8H,2,5H2,1H3/t8-/m0/s1 |
Clé InChI |
YOYCYHCQYPBPAS-QMMMGPOBSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1CC(=CO1)C=O |
SMILES canonique |
CC(=O)OCC1CC(=CO1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


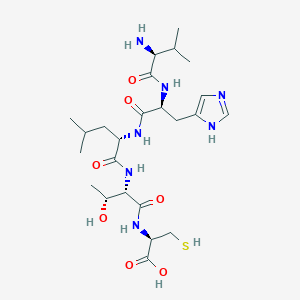




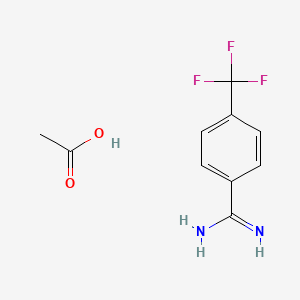
![7-Methyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B14261309.png)
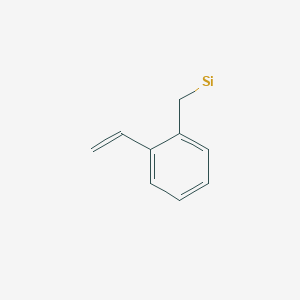
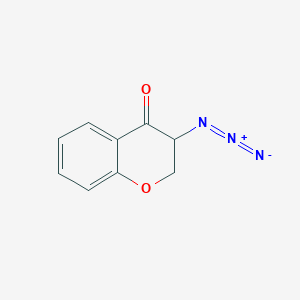
![8-[4-(3,4,5-Trifluorophenyl)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14261328.png)
